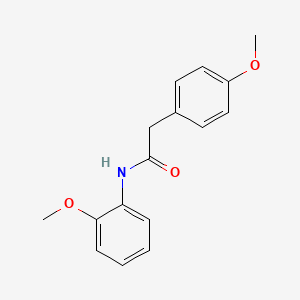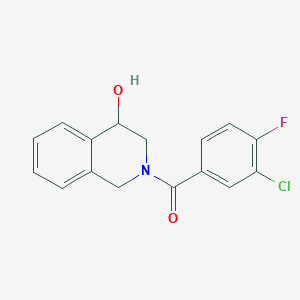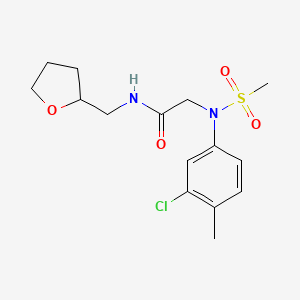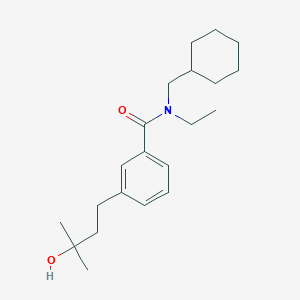![molecular formula C22H18FNO2 B5513866 3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide](/img/structure/B5513866.png)
3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acrylamide derivatives, including those similar to 3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide, often involves bioisosteric replacement and condensation reactions. For instance, compounds demonstrating KCNQ2 opener activity were synthesized through the condensation of specific acrylamides with fluorophenyl groups, showcasing a method that could potentially be applied to the synthesis of our compound of interest (Wu et al., 2004).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives can be determined using techniques such as NMR spectroscopy and X-ray diffraction. A related compound's structure was elucidated through these methods, indicating that similar approaches could provide insights into the molecular structure of 3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide (Kariuki et al., 2022).
Chemical Reactions and Properties
Acrylamide derivatives participate in various chemical reactions, including polymerization and cycloaddition, which are essential for understanding their reactivity and potential applications. Controlled radical polymerization has been explored for acrylamide compounds with specific moieties, which could be relevant for our compound's chemical reactivity analysis (Mori et al., 2005).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, melting point, and crystallinity, can significantly affect their practical applications. Studies on related compounds, focusing on crystallization and thermal behavior, provide a foundation for understanding the physical properties of 3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide (Gupta et al., 2013).
科学的研究の応用
Controlled Radical Polymerization
- The use of acrylamide derivatives, including structures similar to 3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide, in controlled radical polymerization has been studied. The research by Mori, Sutoh, & Endo (2005) highlights the synthesis of homopolymers with amino acid moieties in the side chain, showcasing how such compounds can lead to narrow polydispersity products with controlled molecular weight.
Protein Fluorescence Quenching
- Acrylamide derivatives are efficient quenchers of tryptophanyl fluorescence in proteins. This characteristic is used to assess the exposure of tryptophan residues in proteins, as described by Eftink & Ghiron (1976). The technique is valuable for monitoring protein conformational changes and enzyme inhibitor binding.
Tritium-Labelling in Polyacrylamide Gels
- The work by Bonner & Laskey (1974) introduced a method for detecting tritium in polyacrylamide gels, which is significant for biochemical analyses involving radioactive labeling.
Catalytic Activity Studies
- Compounds related to 3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide have been investigated for their catalytic activities, such as the KCNQ2 opener activity described by Wu et al. (2004). This research provides insights into the molecular interactions and potential therapeutic applications of such compounds.
Polymer Synthesis and Characterization
- The synthesis and characterization of novel acrylamide derivatives as corrosion inhibitors, as explored by Abu-Rayyan et al. (2022), demonstrate the versatility of these compounds in materials science, particularly in protecting metals against corrosion.
Hydrophobically Associating Copolymers
- The creation of hydrophobically associating copolymers using acrylamide derivatives, as reported by Zhang et al. (2005), highlights the application of these compounds in developing advanced materials with unique properties like enhanced thickening.
特性
IUPAC Name |
(E)-N-(2-fluorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO2/c23-20-8-4-5-9-21(20)24-22(25)15-12-17-10-13-19(14-11-17)26-16-18-6-2-1-3-7-18/h1-15H,16H2,(H,24,25)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJASSCXUABKGZ-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorobenzyl)thio]-N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5513787.png)


![N-{(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5513821.png)
![4-{[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B5513824.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5513832.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5513848.png)


![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide](/img/structure/B5513867.png)
![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5513870.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-cyanobenzylidene)acetohydrazide](/img/structure/B5513875.png)